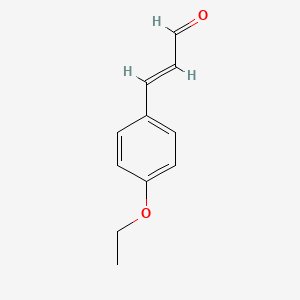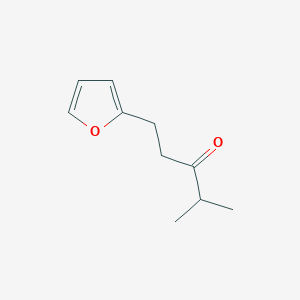![molecular formula C17H12N6 B12583313 2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine CAS No. 605647-39-0](/img/structure/B12583313.png)
2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine is a heterocyclic compound that features both pyridine and tetrazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine typically involves the coupling of 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under Chan–Evans–Lam coupling conditions . This method ensures the formation of the desired product with high specificity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or phenyl rings.
Applications De Recherche Scientifique
2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential antimicrobial properties are being explored for developing new antibiotics.
Medicine: Research is ongoing into its potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(3-pyridyl-3-phenyl)benzene: This compound is used in similar applications, such as organic electronics, due to its electron-transport properties.
2-(pyridin-3-yl)-1H-benzo[d]imidazoles: Known for their antimicrobial properties, these compounds share structural similarities with 2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine.
Uniqueness
This compound is unique due to the presence of both pyridine and tetrazole rings, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in OLEDs and OPVs.
Propriétés
Numéro CAS |
605647-39-0 |
|---|---|
Formule moléculaire |
C17H12N6 |
Poids moléculaire |
300.32 g/mol |
Nom IUPAC |
2-[2-(3-pyridin-3-ylphenyl)tetrazol-5-yl]pyridine |
InChI |
InChI=1S/C17H12N6/c1-2-10-19-16(8-1)17-20-22-23(21-17)15-7-3-5-13(11-15)14-6-4-9-18-12-14/h1-12H |
Clé InChI |
WXYKFMCIKBZGRS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NN(N=N2)C3=CC=CC(=C3)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro-](/img/structure/B12583232.png)
![N-[4-[4-(4-Methoxyphenyl)-2-methylamino-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12583239.png)

![Methyl 4-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12583258.png)

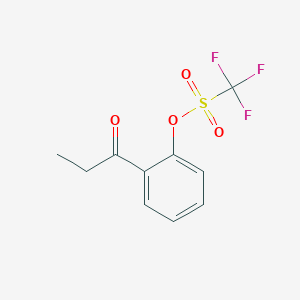
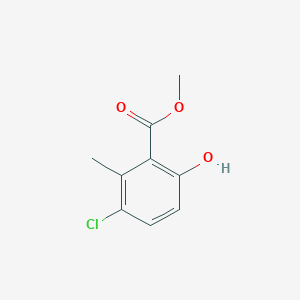

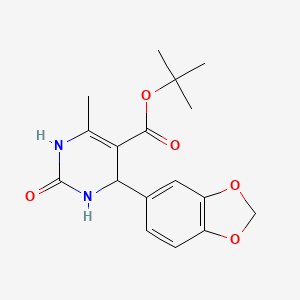
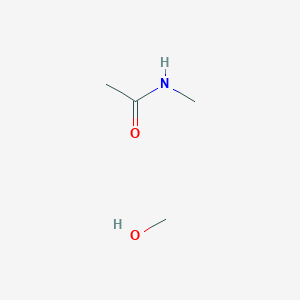
![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12583319.png)
![4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol](/img/structure/B12583320.png)
